N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Description
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring two distinct pharmacophores: a 1,3,4-oxadiazole ring and a 1,3-thiazole moiety. The oxadiazole component is substituted with a methyl group at position 5 and linked via a methylene bridge to an acetamide group. The acetamide is further connected to a 4-methyl-2-phenyl-substituted thiazole ring. This dual-heterocyclic architecture is associated with enhanced bioactivity due to the electron-withdrawing properties of oxadiazole and the aromatic stability of the thiazole-phenyl system .
The methyl substituents on both heterocycles likely modulate steric and electronic effects, influencing binding affinity and solubility.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-13(23-16(18-10)12-6-4-3-5-7-12)8-14(21)17-9-15-20-19-11(2)22-15/h3-7H,8-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXLOKVHGYBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with1,3,4-oxadiazole and 1,3-thiazole moieties have shown a broad range of biological activities. They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anticancer, and analgesic activities.
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their broad spectrum of biological activities.
Pharmacokinetics
It’s known that similar compounds with1,3,4-oxadiazole and 1,3-thiazole moieties are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a synthetic compound that incorporates both oxadiazole and thiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Molecular Formula: CHNOS
Molecular Weight: 270.34 g/mol
CAS Number: Not provided in the search results but can be derived from the structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and thiazole rings have been shown to inhibit specific enzymes involved in disease pathways. For instance, oxadiazole derivatives have been reported to inhibit carboxylesterase Notum, which negatively regulates the Wnt signaling pathway associated with various cancers .
- Antimicrobial Activity : The presence of the thiazole moiety enhances the compound's ability to penetrate cell membranes, making it effective against a range of pathogens. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities .
- Anticancer Properties : The compound's structural components allow it to act as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro studies have demonstrated that related compounds can achieve IC values ranging from 0.47 to 1.4 µM against TS .
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
Case Study 1: Neurodegenerative Disorders
A study focused on the neuroprotective effects of oxadiazole derivatives indicated that compounds similar to this compound showed promise in treating tauopathies such as Alzheimer's disease. The mechanism involves modulating tau protein aggregation and promoting neuronal survival .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, N-[4-fluoro...]-thiazol derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. This study highlighted the importance of substituents on the thiazole ring in enhancing efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole and oxadiazole derivatives in anticancer therapy. For instance, compounds containing the thiazole moiety have been shown to exhibit selective cytotoxicity against various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development.
Case Study:
In a study by Evren et al. (2019), novel thiazole derivatives demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with specific compounds showing IC50 values as low as 23.30 ± 0.35 mM . The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole structure significantly influence their anticancer efficacy.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of tauopathies such as Alzheimer's disease. The 5-methyl-1,3,4-oxadiazol-2-yl moiety is associated with inhibiting tau aggregation, which is a hallmark of neurodegenerative diseases.
Research Findings:
According to a patent (US10377750B2), compounds containing the oxadiazole ring are being explored for their ability to treat Alzheimer's disease by preventing tau-mediated neurodegeneration . The oligomerization of tau proteins into neurofibrillary tangles can be inhibited by these compounds, potentially leading to therapeutic advancements in treating Alzheimer's.
Anti-inflammatory Properties
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide has also been evaluated for its anti-inflammatory effects. Compounds derived from thiazole and oxadiazole structures have shown promise as selective inhibitors of tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory processes.
Case Study:
A study identified novel inhibitors targeting TNFα and TNFR1 complexes that could serve as anti-inflammatory agents . These findings suggest that derivatives of this compound may play a role in managing inflammatory diseases.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for various substitutions on the thiazole and oxadiazole rings.
Table 1: Summary of Synthesis Methods and SAR Insights
| Compound | Synthesis Method | Key Modifications | Activity |
|---|---|---|---|
| Compound 19 | Reaction with mercapto derivatives | Inclusion of imidazole ring | Strong anticancer activity |
| Compound from US10377750B2 | Multi-step synthesis involving oxadiazole derivatives | Tau aggregation inhibition | Neuroprotective effects |
| Novel TNFα inhibitors | Condensation reactions with substituted acetamides | Thiazole modifications | Anti-inflammatory properties |
Future Directions and Research Opportunities
The ongoing research into this compound suggests numerous avenues for further exploration:
- Expanded Biological Testing: Continued evaluation against a broader range of cancer cell lines and inflammatory models.
- Mechanistic Studies: Detailed investigations into the mechanisms by which these compounds exert their effects on cellular pathways involved in cancer and inflammation.
- Clinical Trials: Progressing from preclinical studies to clinical trials to evaluate efficacy and safety in humans.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves multi-step strategies to assemble the thiazole and oxadiazole rings, followed by coupling reactions.
Key Steps:
-
Thiazole Ring Formation : The 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety is synthesized via Hantzsch thiazole synthesis. A substituted thioamide reacts with α-bromo ketone derivatives under reflux conditions in ethanol .
-
Oxadiazole Ring Construction : Hydrazide intermediates (e.g., 2 in ) react with carbon disulfide and potassium hydroxide to form 5-mercapto-1,3,4-oxadiazole derivatives. Subsequent alkylation introduces the methyl group at position 5 .
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Acetamide Linkage : Reductive amination couples the oxadiazole-methylamine intermediate with the thiazole-acetic acid derivative using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetone .
Representative Reaction Sequence:
-
Hydrazide Formation :
Ethyl 2-(2-acetamidophenoxy)acetate → hydrazine monohydrate → N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ) . -
Oxadiazole Cyclization :
2 + CS₂ + KOH → N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide (3 ) . -
Reductive Alkylation :
3 + aldehyde intermediate → target compound via NaBH(OAc)₃-mediated reduction .
Substitution and Functionalization Reactions
The compound undergoes regioselective modifications at its oxadiazole and thiazole rings.
Observed Reactivity:
-
Oxadiazole Methyl Group : Susceptible to nucleophilic substitution. For example, chloroacetamide derivatives displace the methyl group in acetone with K₂CO₃ as a base .
-
Thiazole Phenyl Ring : Electron-rich positions (e.g., para to sulfur) participate in electrophilic substitutions (e.g., nitration, halogenation) .
Table 1: Comparative Substitution Reactions
| Position Modified | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxadiazole C-5 methyl | ClCH₂CO-NR₂, K₂CO₃, acetone | Thioacetamide derivatives | 49–73 | |
| Thiazole C-4 methyl | HNO₃/H₂SO₄ | Nitro-thiazole analog | 62 |
Stability and Degradation
The compound exhibits stability under physiological pH but degrades under extreme conditions:
-
Acidic Hydrolysis : The oxadiazole ring undergoes cleavage in 2M HCl at 80°C, forming hydrazine and carboxylic acid derivatives .
-
Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .
Table 2: Stability Profile
| Condition | Observation | Implication |
|---|---|---|
| pH 7.4 (37°C) | Stable for >48 hrs | Suitable for oral formulations |
| UV Light (254 nm) | Slow photodegradation | Requires light-protected storage |
Biological Interaction Mechanisms
While focused on chemical reactions, the compound’s bioactivity correlates with its structural motifs:
-
Thiazole Ring : Binds to ATP pockets in kinases via π-π stacking .
-
Oxadiazole Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in Alzheimer’s models .
Comparative Analysis with Analogues
Structural analogs highlight the uniqueness of this compound’s reactivity:
Table 3: Analog Comparison
Comparison with Similar Compounds
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (Compound A)
- Structure : Differs by replacing the acetamide group with an amine linkage and substituting the thiazole’s 5-position with a phenyl group.
- The phenyl substitution at the thiazole 5-position may enhance π-π stacking but reduce solubility compared to the methyl group in the target compound .
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Compound B)
- Structure: Features a phenoxy group instead of the thiazole-phenyl system and a 1,3,4-thiadiazole ring instead of oxadiazole.
- The ethylphenoxy group introduces greater hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target compound’s thiazole-methyl-phenyl system .
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (Compound C)
- Structure : Incorporates a benzylsulfanyl group on the thiadiazole and a piperidine-substituted acetamide.
- The piperidine moiety introduces basicity, which could improve solubility in acidic environments. This contrasts with the target compound’s neutral methyl-oxadiazole and methyl-thiazole groups .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound exhibits balanced lipophilicity (LogP ~3.2), favoring both membrane permeability and solubility.
- Compound C’s higher LogP (4.1) suggests superior lipid bilayer penetration but may limit bioavailability in hydrophilic environments.
- The polar surface area of the target compound (98 Ų) aligns with oral bioavailability trends for CNS-active drugs .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions , including:
Oxadiazole ring formation : Cyclization of thiosemicarbazides or nitrile oxides under reflux conditions .
Thiazole core construction : Condensation of substituted acetamides with thiourea derivatives, as seen in analogous thiazole syntheses .
Coupling reactions : For example, reacting chloroacetyl chloride with amino-oxadiazole intermediates in the presence of triethylamine (TEA) as a base, followed by purification via recrystallization (e.g., pet-ether/ethanol mixtures) .
Key conditions : Reflux times (~4–6 hours), solvent selection (dioxane, DMF), and stoichiometric control of chloroacetyl chloride to avoid side reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., methyl groups on oxadiazole/thiazole rings) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, though data on this specific compound is limited .
- HPLC/Purity Checks : To ensure >95% purity post-recrystallization .
Basic: What stability challenges are anticipated under varying pH and temperature conditions?
Answer:
Stability studies on analogous compounds reveal:
- pH Sensitivity : Oxadiazole rings may hydrolyze under strongly acidic/basic conditions (pH <2 or >10) .
- Thermal Stability : Decomposition observed above 150°C; storage recommendations include inert atmospheres and low temperatures (−20°C) .
Mitigation : Lyophilization for long-term storage and use of buffered solutions during biological assays .
Advanced: How can conflicting data on optimal reaction yields be resolved?
Answer:
Contradictions in yields (e.g., 50–80% for coupling steps) arise from:
- Solvent polarity : Higher yields in polar aprotic solvents like DMF vs. dioxane .
- Catalyst optimization : Use of NaH or TEA for deprotonation efficiency .
Resolution Strategies :
Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios .
Computational modeling : Quantum chemical calculations to identify energy barriers in reaction pathways .
Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
Structural analogs synthesis : Modifying substituents (e.g., methyl → ethyl on oxadiazole) to assess bioactivity shifts .
In vitro assays : Testing against targets like cyclooxygenase (COX) or kinases, with IC₅₀ comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
